molecular formula C25H18Cl2N2O B11656219 [2-(3,4-dichlorophenyl)quinolin-4-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

[2-(3,4-dichlorophenyl)quinolin-4-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11656219
M. Wt: 433.3 g/mol
InChI Key: AFGBQSQUFYELFJ-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the 3,4-Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride.

    Formation of the Tetrahydroisoquinoline Moiety: This could be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions could be used to modify the quinoline core or the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be studied for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or certain cancers.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

What sets 2-(3,4-DICHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE apart might be its specific substitution pattern and the presence of both dichlorophenyl and tetrahydroisoquinoline moieties, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C25H18Cl2N2O

Molecular Weight

433.3 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)quinolin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C25H18Cl2N2O/c26-21-10-9-17(13-22(21)27)24-14-20(19-7-3-4-8-23(19)28-24)25(30)29-12-11-16-5-1-2-6-18(16)15-29/h1-10,13-14H,11-12,15H2

InChI Key

AFGBQSQUFYELFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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